Cysteine thiol probe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cysteine thiol probes are specialized chemical compounds designed to react with the thiol groups of cysteine residues in proteins and peptides. These probes are widely used in biochemical and biophysical research to study protein structure, function, and interactions. The thiol group in cysteine is highly reactive, making it an ideal target for labeling and detection using these probes .

Wirkmechanismus

Target of Action

The primary targets of the Cysteine Thiol Probe are thiol-containing compounds, specifically cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and hydrogen sulfide (H2S) . These compounds play critical roles in a variety of physiological and pathological processes . The This compound is designed to selectively detect these thiols, which is very important in basic research and disease diagnosis .

Mode of Action

The This compound interacts with its targets through a reaction-based mechanism. It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites . The probe uses the acrylate group as a thiol-recognition site, which endows it with better selectivity for Cys . This interaction results in the formation of a covalent bond between the probe and the thiol group of the target molecule .

Biochemical Pathways

The This compound affects various biochemical pathways. Cysteine thiols are involved in a diverse set of biological transformations, including nucleophilic and redox catalysis, metal coordination, and formation of both dynamic and structural disulfides . The probe’s interaction with cysteine can influence these processes. For instance, the probe’s reaction with cysteine can lead to the formation of disulfide bonds, which are crucial for maintaining tertiary and quaternary protein structures .

Pharmacokinetics

The pharmacokinetics of the This compound It is known that the probe possesses each of the characteristics of an ideal pharmacophore probe . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The probe’s ability to selectively react with thiol-containing compounds suggests that it may have good bioavailability .

Result of Action

The This compound ’s action results in the selective detection of thiol-containing compounds. This is achieved through the formation of a covalent bond between the probe and the thiol group of the target molecule . The probe’s reaction with cysteine can lead to changes in the biochemical pathways involving cysteine, potentially influencing processes such as redox catalysis and metal coordination .

Action Environment

The action of the This compound can be influenced by various environmental factors. For instance, the probe’s reactivity with thiol-containing compounds can be affected by the presence of other reactive species in the environment . Additionally, the probe’s stability and efficacy may be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

The Cysteine Thiol Probe is principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The primary targets of the this compound are cysteine residues in proteins and peptides . The this compound is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Cellular Effects

The this compound influences cell function by enabling the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . It can also be used to study the association of thiolated oligonucleotides with hybridization- or ligation-based nucleic acid detection applications and with thiouridine-modified tRNA for studying its association with protein synthesis machinery .

Molecular Mechanism

The this compound exerts its effects at the molecular level by reacting with thiol groups in proteins and peptides . It can engage with enone-, β-lactam-, and β-lactone-based electrophilic metabolites .

Temporal Effects in Laboratory Settings

It is known that adding cysteine, glutathione, or mercaptosuccinic acid to the reaction mixture will quench the reaction of the this compound, forming highly water-soluble adducts that are easily removed by dialysis or gel filtration .

Metabolic Pathways

It is known that the this compound can react with thiol groups in proteins and peptides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cysteine thiol probes are typically synthesized through a series of organic reactions. One common method involves the reaction of a thiol-reactive dye with a cysteine-containing peptide or protein. The reaction conditions often include mild temperatures and neutral pH to preserve the integrity of the protein or peptide being labeled .

Industrial Production Methods: In industrial settings, the production of cysteine thiol probes involves large-scale organic synthesis techniques. These methods often utilize automated synthesis equipment to ensure high yield and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the structure and purity of the probe .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cystein-Thiol-Sonden durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfen-, Sulfin- und Sulfonsäuren zu bilden.

Reduktion: Disulfide, die aus Thiolgruppen gebildet werden, können zu freien Thiolen reduziert werden.

Substitution: Thiolgruppen können an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol oder Tris(2-carboxyethyl)phosphin.

Substitution: Alkylhalogenide oder Maleimide unter milden Bedingungen.

Hauptprodukte:

Oxidation: Disulfide, Sulfen-Säure, Sulfin-Säure, Sulfonsäure.

Reduktion: Freie Thiole.

Substitution: Alkylierte Cystein-Derivate.

Wissenschaftliche Forschungsanwendungen

Cystein-Thiol-Sonden haben ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Verwendung zur Untersuchung der Reaktivität und Modifikation von Cysteinresten in Proteinen.

Biologie: Einsatz bei der Detektion und Quantifizierung von Thiolgruppen in biologischen Proben.

Medizin: Verwendung bei der Entwicklung von Diagnoseinstrumenten und therapeutischen Wirkstoffen, die auf Cysteinreste abzielen.

Industrie: Anwendung bei der Produktion von Biosensoren und anderen analytischen Geräten

5. Wirkmechanismus

Der Wirkmechanismus von Cystein-Thiol-Sonden beinhaltet die kovalente Modifikation der Thiolgruppe in Cysteinresten. Diese Modifikation kann die Struktur und Funktion des Proteins oder Peptids verändern, sodass Forscher seine Eigenschaften untersuchen können. Die molekularen Ziele dieser Sonden sind die Thiolgruppen in Cysteinresten, und die beteiligten Pfade umfassen nukleophile Additions- und Substitutionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Cystein-Thiol-Sonden sind in ihrer Spezifität für Thiolgruppen einzigartig. Ähnliche Verbindungen umfassen:

Homocystein-Thiol-Sonden: Ziel sind Homocysteinreste.

Glutathion-Thiol-Sonden: Ziel sind Glutathionreste.

Schwefelwasserstoff-Sonden: Ziel sind Schwefelwasserstoffmoleküle

Im Vergleich zu diesen ähnlichen Verbindungen sind Cystein-Thiol-Sonden besonders nützlich für die Untersuchung cystein-spezifischer Modifikationen und Interaktionen in Proteinen und Peptiden .

Eigenschaften

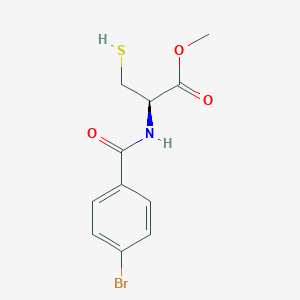

IUPAC Name |

methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAHQHTYCQKQLI-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-indole](/img/structure/B2712791.png)

![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)

![6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2712795.png)

![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2712802.png)

![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)

![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2712806.png)

![methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2712809.png)